molecular formula C7H5F3O3 B2404727 4-(Trifluoromethoxy)benzene-1,3-diol CAS No. 1395038-04-6

4-(Trifluoromethoxy)benzene-1,3-diol

Cat. No.: B2404727
CAS No.: 1395038-04-6
M. Wt: 194.109
InChI Key: WQDAONGFOJASSW-UHFFFAOYSA-N
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Description

4-(Trifluoromethoxy)benzene-1,3-diol is a synthetic aromatic diol derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the para position relative to the two hydroxyl (-OH) groups on the benzene ring. This electron-withdrawing substituent significantly influences the compound’s electronic properties, solubility, and biological interactions. The trifluoromethoxy group enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications.

Properties

IUPAC Name

4-(trifluoromethoxy)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O3/c8-7(9,10)13-6-2-1-4(11)3-5(6)12/h1-3,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDAONGFOJASSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-(trifluoromethoxy)benzyl alcohol with sodium hydride in methyl t-butyl ether at 37°C, followed by the addition of trichloroacetonitrile at 0°C .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger quantities while maintaining purity and yield.

Chemical Reactions Analysis

Types of Reactions: 4-(Trifluoromethoxy)benzene-1,3-diol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding dihydroxy derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinones.

    Reduction: Dihydroxy derivatives.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Trifluoromethoxy)benzene-1,3-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzene-1,3-diol is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Table 1. Antimicrobial Activity Comparison

Compound Substituent Key Activity MIC (Relative to Lead)
4h Diazenyl-neopentyloxy Anti-Gram-positive bacteria 3× lower
4i Diazenyl-isopentyloxy Broad-spectrum antibacterial 3× lower
4-(Trifluoromethoxy)benzene-1,3-diol -OCF₃ Likely lower direct activity N/A

Fluorescence and Solvent-Dependent Properties

Thiadiazole-substituted analogs exhibit pH- and solvent-dependent fluorescence:

  • 4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1) and 4-(5-Heptyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C7) show dual fluorescence in dimethyl sulfoxide (DMSO) due to molecular aggregation, while single-band emission occurs in alcohols .
  • 4-(Trifluoromethoxy)benzene-1,3-diol : The -OCF₃ group may suppress aggregation-induced emission (AIE) due to increased solubility in polar solvents. Its fluorescence profile is likely less pH-sensitive compared to thiadiazole derivatives.

Table 2. Fluorescence Properties

Compound Substituent Solvent Behavior Key Observation
C1 Thiadiazole-methyl Dual emission in DMSO Aggregation-dependent
C7 Thiadiazole-heptyl Single emission in alcohols Alkyl chain modulates solubility
4-(Trifluoromethoxy)- -OCF₃ Likely uniform emission Reduced aggregation potential

Enzyme Inhibition and Therapeutic Potential

  • 4-(2-(4-Chlorophenyl)-1-((4-chlorophenyl)amino)ethyl)benzene-1,3-diol (CBED): Acts as a dual xanthine oxidase (XO) and NLRP3 inhibitor, showing hypouricemic and anti-inflammatory effects .
  • 4-(Azacycloalkyl)benzene-1,3-diol derivatives : Exhibit tyrosinase inhibition, useful in treating hyperpigmentation disorders .
  • 4-(Trifluoromethoxy)benzene-1,3-diol: The -OCF₃ group’s electronegativity may enhance binding to enzyme active sites, but its specificity remains unverified.

Table 3. Enzyme Inhibition Profiles

Compound Target Enzyme Therapeutic Application Key Advantage
CBED XO, NLRP3 Gout, inflammation Dual inhibition
Azacycloalkyl derivatives Tyrosinase Hyperpigmentation High specificity
4-(Trifluoromethoxy)- Hypothetical (XO) Metabolic disorders Enhanced stability

Structural and Electronic Effects

  • Indazolyl-substituted analogs (e.g., 4-[2-Ethyl-7-(trifluoromethyl)-2H-indazol-3-yl]benzene-1,3-diol ): Bulky substituents improve binding to estrogen receptors but reduce solubility .

Table 4. Structural Impact on Solubility

Compound Substituent Solubility Trend Biological Implication
Indazolyl derivatives Bulky indazolyl Low solubility Limited bioavailability
4-(Trifluoromethoxy)- -OCF₃ Moderate solubility Balanced pharmacokinetics

Biological Activity

4-(Trifluoromethoxy)benzene-1,3-diol is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The chemical structure of 4-(Trifluoromethoxy)benzene-1,3-diol features a trifluoromethoxy group attached to a benzene ring with hydroxyl groups at the 1 and 3 positions. The presence of the trifluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical factors influencing its biological activity.

Mechanisms of Biological Activity

The biological activity of 4-(Trifluoromethoxy)benzene-1,3-diol can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes, including cholinesterases and cyclooxygenases. For instance, studies have demonstrated that similar trifluoromethyl-substituted compounds exhibit enhanced inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) due to the electron-withdrawing nature of the trifluoromethoxy group, which facilitates stronger interactions with the enzyme active sites .
  • Antioxidant Properties : The compound may also exhibit antioxidant activities, contributing to its potential therapeutic applications in oxidative stress-related conditions. Research indicates that compounds with similar structures can scavenge free radicals effectively .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds and provided insights into the potential effects of 4-(Trifluoromethoxy)benzene-1,3-diol:

  • Enzyme Inhibition Studies :
    • A study evaluated various derivatives of trifluoromethyl-substituted phenolic compounds for their inhibitory effects on AChE and BChE. The results indicated that certain substitutions significantly enhance potency, with IC50 values ranging from 5.4 μM to 24.3 μM depending on the specific structural modifications .
  • Cytotoxicity Assessments :
    • Compounds structurally similar to 4-(Trifluoromethoxy)benzene-1,3-diol were tested against cancer cell lines such as MCF-7 (breast cancer). The findings suggested moderate cytotoxicity, indicating potential for further development as an anticancer agent .
  • Molecular Docking Studies :
    • Molecular docking simulations have revealed that the trifluoromethoxy group enhances binding affinity to target proteins by forming hydrogen bonds and halogen interactions with key residues in enzyme active sites . This suggests a rational basis for the observed biological activities.

Comparative Table of Biological Activities

CompoundAChE Inhibition (IC50 μM)BChE Inhibition (IC50 μM)Cytotoxicity (MCF-7)
4-(Trifluoromethoxy)benzene-1,3-diolTBDTBDModerate
Related Trifluoromethyl Compound A10.47.7Low
Related Trifluoromethyl Compound B5.49.9Moderate
Related Trifluoromethyl Compound C19.213.2High

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